

A Comparative Spectroscopic Analysis of 3-Ethyl-8-methoxyquinoline and Its Analogs

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Compound of Interest

Compound Name: **3-Ethyl-8-methoxyquinoline**

Cat. No.: **B040565**

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For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative analysis of the spectral data for **3-Ethyl-8-methoxyquinoline** and its structural analogs, 8-methoxyquinoline and 3-ethylquinoline. While experimental data for **3-Ethyl-8-methoxyquinoline** is not readily available in the public domain, this guide compiles the available spectral information for its key analogs to offer a predictive baseline for its characterization.

This comparative guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline derivatives. The presented data and experimental protocols will aid in the structural elucidation of novel quinoline-based compounds and facilitate further research into their potential therapeutic applications.

Spectroscopic Data Comparison

The following tables summarize the available spectral data for 8-methoxyquinoline and 3-ethylquinoline. These analogs provide a foundational understanding of the spectroscopic characteristics that can be anticipated for **3-Ethyl-8-methoxyquinoline**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides insights into the functional groups present in a molecule. The table below outlines the key IR absorption bands for 8-methoxyquinoline.

Table 1: Infrared Spectral Data of 8-Methoxyquinoline[1]

Wavenumber (cm ⁻¹)	Assignment
3049	Aromatic C-H stretch
1570	C=C aromatic ring stretch
1094-712	C-H bend (in and out of plane)

Note: Specific experimental IR data for 3-ethylquinoline was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete experimental NMR data for all three compounds is not available, the following tables provide available ¹H and ¹³C NMR data for the analogs.

Table 2: ¹H NMR Spectral Data of 8-Methoxyquinoline (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.93	dd	1H	H2
8.14	dd	1H	H4
7.49-7.39	m	3H	H3, H5, H6
7.06	dd	1H	H7
4.10	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted.

Table 3: ¹³C NMR Spectral Data of 3-Ethylquinoline

Note: While ¹³C NMR data for 3-ethylquinoline is referenced in the literature, specific chemical shift values were not readily available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)
8-Methoxyquinoline	C ₁₀ H ₉ NO	159.18	159 (M+), other fragments not specified[2][3]
3-Ethylquinoline	C ₁₁ H ₁₁ N	157.21	Data not available
3-Ethyl-8-methoxyquinoline	C ₁₂ H ₁₃ NO	187.24	Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the quinoline derivative.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

- ^1H NMR: A standard one-dimensional proton NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- The sample is ionized using a high-energy electron beam (typically 70 eV).

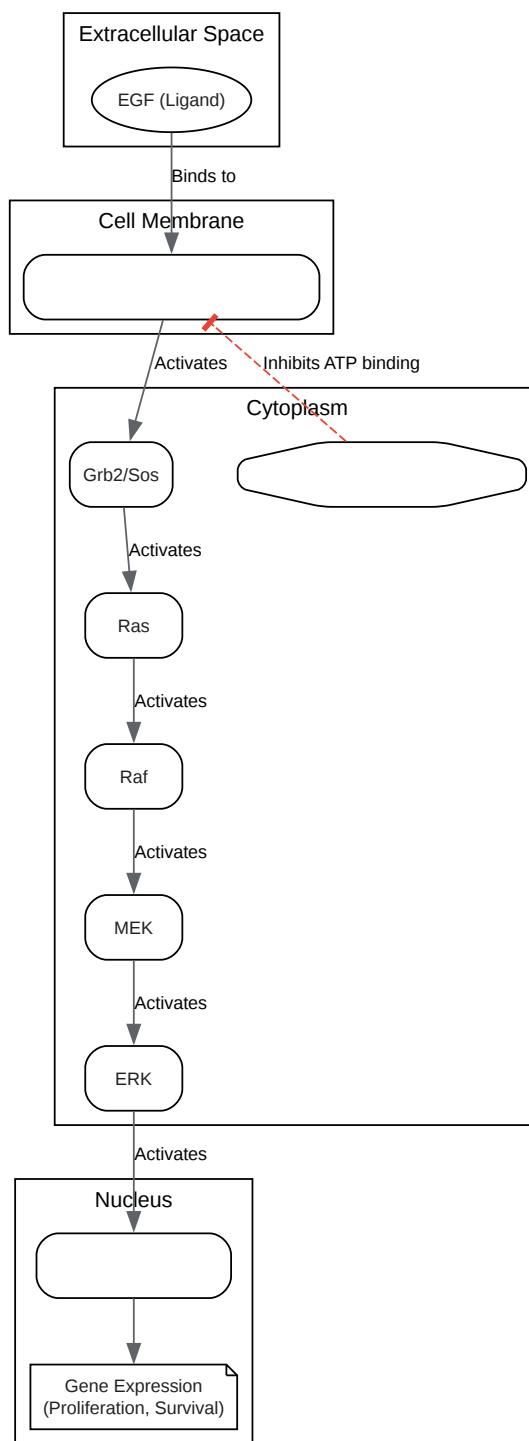
- The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- A mass spectrum is generated, plotting ion intensity versus m/z.

Signaling Pathway Visualization

Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Several quinoline-based molecules have been developed as EGFR inhibitors.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The following diagram illustrates a simplified representation of the EGFR signaling pathway and highlights the point of intervention for quinoline-based inhibitors.

Simplified EGFR Signaling Pathway and Inhibition by Quinoline Derivatives

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Caption: EGFR Signaling Pathway Inhibition.

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